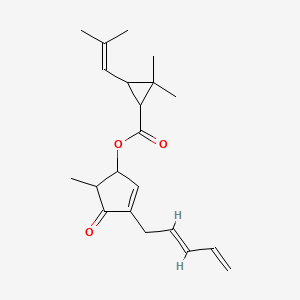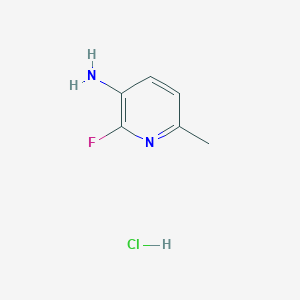
N-Boc-5-bromo-2-fluoro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-5-bromo-2-fluoro-D-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the phenyl ring. This compound is primarily used in peptide synthesis and medicinal chemistry research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-bromo-2-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Bromination: The phenyl ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The 2-position of the phenyl ring is fluorinated using a fluorinating reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-Boc-5-bromo-2-fluoro-D-phenylalanine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or thiol-substituted phenylalanine derivatives can be formed.
Deprotected Amino Acid: The free amino acid is obtained after Boc group removal.
Peptides: Peptide chains incorporating this compound are synthesized.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: N-Boc-5-bromo-2-fluoro-D-phenylalanine is used as a building block in the synthesis of peptides with specific structural and functional properties.
Biology:
Protein Engineering: It is incorporated into proteins to study the effects of bromine and fluorine substitutions on protein structure and function.
Medicine:
Drug Development: This compound is explored for its potential in developing novel pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of new materials with unique properties due to the presence of bromine and fluorine atoms.
Wirkmechanismus
The mechanism by which N-Boc-5-bromo-2-fluoro-D-phenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The bromine and fluorine atoms can influence the electronic and steric properties of the molecule, affecting its interactions with biological targets. These modifications can alter the binding affinity, specificity, and overall activity of the resulting peptides or proteins.
Vergleich Mit ähnlichen Verbindungen
N-Boc-2-bromo-5-fluoro-DL-phenylalanine: This compound is similar but exists as a racemic mixture of D- and L-forms.
N-Boc-5-bromo-2-fluoro-L-phenylalanine: The L-enantiomer of the compound.
Uniqueness: N-Boc-5-bromo-2-fluoro-D-phenylalanine is unique due to its specific stereochemistry (D-form) and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H17BrFNO4 |
|---|---|
Molekulargewicht |
362.19 g/mol |
IUPAC-Name |
(2R)-3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI-Schlüssel |
GMCNCAWDRLFCEF-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
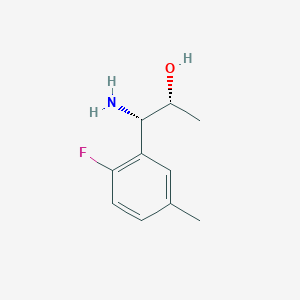

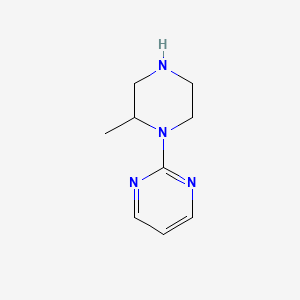
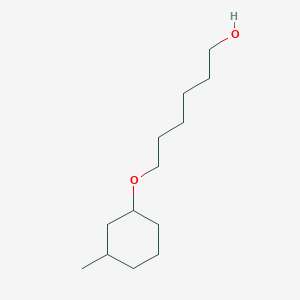
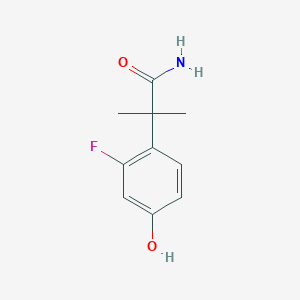
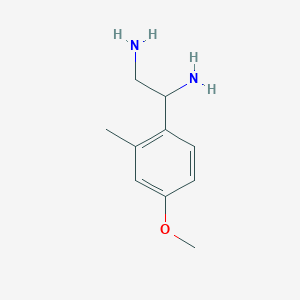
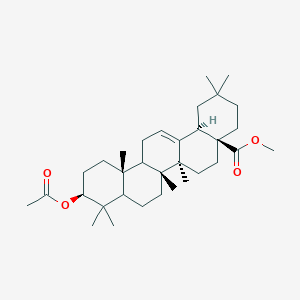
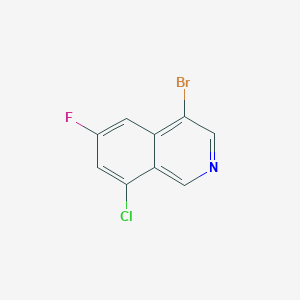
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)

![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
